molecular formula C21H23NO3 B1663149 3-Quinuclidinyl benzilate CAS No. 6581-06-2

3-Quinuclidinyl benzilate

Cat. No. B1663149
CAS RN: 6581-06-2
M. Wt: 337.4 g/mol
InChI Key: HGMITUYOCPPQLE-UHFFFAOYSA-N
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Description

3-Quinuclidinyl benzilate (QNB), also known by its NATO code BZ, is an odorless and bitter-tasting military incapacitating agent . It is an antagonist of muscarinic acetylcholine receptors . The structure of QNB is the ester of benzilic acid with an alcohol derived from quinuclidine .


Molecular Structure Analysis

QNB has the molecular formula C21H23NO3 . Its IUPAC name is 1-azabicyclo[2.2.2]octan-3-yl hydroxy(diphenyl)acetate .


Chemical Reactions Analysis

QNB is stable in most solvents, with a half-life of three to four weeks in moist air . It is extremely persistent in soil and water and on most surfaces . QNB is soluble in water, soluble in dilute acids, trichloroethylene, dimethylformamide, and most organic solvents, and insoluble with aqueous alkali .


Physical And Chemical Properties Analysis

QNB is a white crystalline powder with a bitter taste . It has a melting point of 164 to 165 °C and a boiling point of 322 °C . It is stable in most solvents, with a half-life of three to four weeks in moist air . It is extremely persistent in soil and water and on most surfaces . QNB is soluble in water, soluble in dilute acids, trichloroethylene, dimethylformamide, and most organic solvents, and insoluble with aqueous alkali .

Scientific Research Applications

3-Quinuclidinyl Benzilate: Scientific Research Applications: 3-Quinuclidinyl benzilate (QNB), also known as BZ, is a potent compound with various applications in scientific research. Below are six unique applications of QNB, each detailed in its own section.

Synthesis of Muscarinic Antagonists

QNB is used as a reactant in the synthesis of quaternary ammonium derivatives of (3 R)-quinuclidinol esters. These derivatives are potential muscarinic M3 antagonists, which can be useful in research related to treatments for conditions like asthma or chronic obstructive pulmonary disease (COPD) .

Receptor Binding Assays

Radiolabelled derivatives of QNB are utilized in receptor binding assays to study the binding characteristics and roles of muscarinic receptors. This application is crucial in understanding the pharmacodynamics of drugs and their interactions with receptors .

Neurotransmission Studies

QNB serves as a research tool in neurotoxicology to block acetylcholine muscarinic neurotransmission in the central nervous system (CNS). This blocking action allows researchers to study the effects of inhibited neurotransmission and explore potential treatments for related disorders .

Chemical Properties Analysis

The compound’s physical and chemical properties, such as its appearance as a white crystalline powder and its bitter taste, are analyzed to understand its behavior under different conditions. This analysis aids in handling and storage protocols for laboratory use .

Dual Use Research of Concern (DURC)

QNB is identified as a Dual Use Research of Concern due to its potential implications in chemical warfare as an incapacitating agent. Research into QNB’s properties and effects helps to inform safety measures and ethical considerations in scientific practices .

Mechanism of Action

Target of Action

3-Quinuclidinyl benzilate is a ligand of M1/M4 receptors . These receptors are G protein-coupled acetylcholine receptors found in the plasma membranes of certain neurons and other cells . They play a crucial role in smooth muscle contraction, exocrine and endocrine secretion, and nerve-to-nerve transmission .

Mode of Action

3-Quinuclidinyl benzilate acts as a competitive, non-selective antagonist of muscarinic receptors in cardiac muscle, smooth muscle, exocrine glands, and at postsynaptic receptors in neurons . It blocks the action of acetylcholine in both the peripheral and central nervous systems . As such, it lessens the degree and extent of the transmission of impulses from one nerve fiber to another through their connecting synaptic junctions .

Biochemical Pathways

By blocking the action of acetylcholine, 3-Quinuclidinyl benzilate disrupts the normal functioning of the cholinergic system. This system is involved in a wide range of physiological functions, including muscle contraction, heart rate regulation, learning, and memory. The disruption of these pathways can lead to a variety of downstream effects, including cognitive dysfunction and hallucinations .

Pharmacokinetics

3-Quinuclidinyl benzilate is a tertiary amine, which allows it to cross the blood-brain barrier . It is stable in most solvents, with a half-life of three to four weeks in moist air . It is extremely persistent in soil and water and on most surfaces . These properties affect the bioavailability of 3-Quinuclidinyl benzilate and its ability to exert its effects on the body.

Result of Action

The most incapacitating effect of 3-Quinuclidinyl benzilate is a state of delirium characterized by cognitive dysfunction, hallucinations, and inability to perform basic tasks . The usual syndrome of physical anticholinergic effects are also present, including mydriasis (potentially to the point of temporary blindness), tachycardia, dermal vasodilation, xerostomia, and hyperthermia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Quinuclidinyl benzilate. For instance, it is stable in most solvents and can persist in soil and water for extended periods . This means that the compound can remain active in the environment for a long time after it has been released. Additionally, the compound’s ability to cross the blood-brain barrier allows it to exert its effects within the central nervous system .

Safety and Hazards

QNB is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate
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InChI

InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2
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InChI Key

HGMITUYOCPPQLE-UHFFFAOYSA-N
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Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
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Molecular Formula

C21H23NO3
Record name 3-QUINUCLIDINYL BENZILATE
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DSSTOX Substance ID

DTXSID00894168
Record name 3-Quinuclidinyl benzilate
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Molecular Weight

337.4 g/mol
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Physical Description

3-quinuclidinyl benzilate is a colorless liquid, odorless to fruity., Crystals; [Sax] Odorless and nonirritating; [USAMRICD, p. 141]
Record name 3-QUINUCLIDINYL BENZILATE
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Solubility

Stable in most solvents ... soluble in propylene glycol, DMSO, and other solvents.
Record name BZ
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Density

Decomposition point begins at 170 °C. Complete in 2 hours at 200 °C. Rate of hydrolysis: 25 °C at pH 7.0, about 4 weeks; at pH 9, 16 days, 16 hours; at pH 13, 1.8 minutes. Solid bulk density: 0.51 g/cu cm
Record name BZ
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Vapor Density

11.6 (Air = 1)
Record name BZ
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Mechanism of Action

BZ is a glycolate anticholinergic compound related to atropine, scopolamine, and hyoscyamine (others). ... Acting as a competitive inhibitor of acetylcholine at postsynaptic and postjunctional muscarinic receptor sites in smooth muscle, exocrine glands, autonomic ganglia, and the brain, BZ decreases the effective concentration of acetylcholine seen by receptors at these sites. Thus, BZ causes peripheral nervous system (PNS) effects that in general are the opposite of those seen in nerve agent poisoning., The agent BZ and other anticholinergic glycolates act as competitive inhibitors of the neurotransmitter acetylcholine neurons (1) at postjunctional muscarinic receptors in cardiac and smooth muscle and in exocrine (ducted) glands and (2) at postsynaptic receptors in neurons. As the concentration of BZ at these sites increases, the proportion of receptors available for binding to acetylcholine decreases and the end organ "sees" less acetylcholine. (One way of visualizing this process is to imagine BZ coating the surface of the end organ and preventing acetylcholine from reaching its receptors.) Because BZ has little to no agonist activity with respect to acetylcholine, high concentrations of BZ essentially substitute a "dud" for acetylcholine at these sites and lead to clinical effects reflective of understimulation of end organs., QNB's pharmacologic activity is similar to other anticholinergic drugs (eg, atropine) but with a much longer duration of action. ... QNB acts by competitively inhibiting muscarinic receptors. Muscarinic receptors primarily are associated with the parasympathetic nervous system, which innervates numerous organ systems, including the eye, heart, respiratory system, skin, gastrointestinal tract, and bladder. Sweat glands, innervated by the sympathetic nervous system, also are modulated by muscarinic receptors.
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Product Name

3-Quinuclidinyl benzilate

Color/Form

Crystalline solid, Vapors colorless

CAS RN

6581-06-2
Record name 3-QUINUCLIDINYL BENZILATE
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Melting Point

164 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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